1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a chemical compound that belongs to the class of tetrahydropyrazine derivatives This compound is characterized by the presence of a chlorophenyl group and a prop-2-en-1-yl group attached to a tetrahydropyrazine-2,3-dione core
Scientific Research Applications
1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Target of Action
The compound “1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione” contains a pyrazine ring, which is a basic structure in many bioactive compounds. Pyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The specific target of action would depend on the exact configuration and functional groups of the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function. The presence of the chlorophenyl and prop-2-enyl groups could influence the compound’s binding affinity and selectivity for its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to interact with various biochemical pathways, including those involved in inflammation, cell proliferation, and viral replication .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. The presence of the chlorophenyl group might enhance the lipophilicity of the compound, potentially improving its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an anti-inflammatory agent, it might reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of the compound. For instance, the compound might exhibit different activities under acidic or alkaline conditions, or its stability might be affected by high temperatures .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions are crucial as they help in mitigating oxidative stress within cells. Additionally, the compound has been noted to influence the activity of acetylcholinesterase, an enzyme critical for neurotransmission .
Cellular Effects
The effects of 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been found to reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage . Furthermore, it influences gene expression related to antioxidant defenses, enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting or activating them as needed. For instance, its interaction with glutathione peroxidase and catalase enhances their activity, leading to a reduction in ROS levels . Additionally, the compound has been shown to modulate gene expression by interacting with transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione have been observed to change over time. The compound is relatively stable, but its degradation products can also influence cellular functions. Long-term studies have shown that continuous exposure to the compound can lead to sustained activation of antioxidant pathways, providing prolonged protection against oxidative stress . The stability and degradation rate of the compound can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione vary with different dosages in animal models. At lower doses, the compound has been found to enhance antioxidant defenses without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as oxidative damage and impaired cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining redox balance within cells . The compound’s influence on these enzymes can lead to changes in metabolic flux and metabolite levels, enhancing the cell’s ability to manage oxidative stress .
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the compound’s localization and accumulation in target tissues, ensuring its effective action . The compound’s distribution is also influenced by its physicochemical properties, which determine its ability to cross cellular membranes .
Subcellular Localization
1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione is localized in specific subcellular compartments, where it exerts its activity. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress responses . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments for optimal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the following steps:
Formation of the Tetrahydropyrazine Core: The tetrahydropyrazine core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4-methyl-1,2,3,4-tetrahydropyrazine-2,3-dione: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
1-(4-chlorophenyl)-4-ethyl-1,2,3,4-tetrahydropyrazine-2,3-dione: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h2-6,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBNHAFWCKKSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.